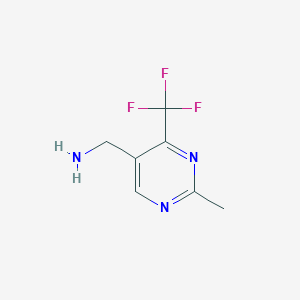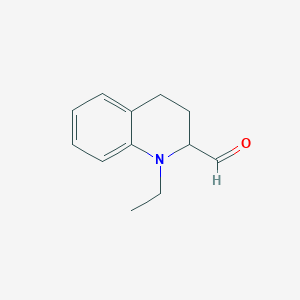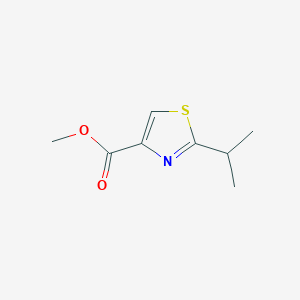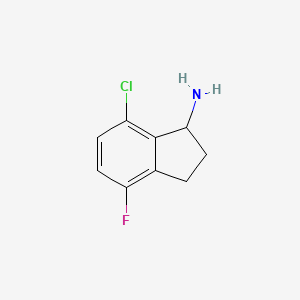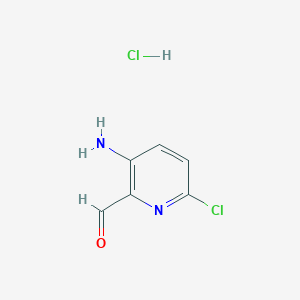
Benzene, 2-chloro-1-(1,1-dimethylethyl)-4-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-butyl)-2-chloro-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides. It features a benzene ring substituted with a tert-butyl group, a chlorine atom, and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-(tert-butyl)-2-chloro-4-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 1-(tert-butyl)-4-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 1-(tert-butyl)-2-chloro-4-fluorobenzene may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and selectivity.
化学反応の分析
Types of Reactions
1-(tert-butyl)-2-chloro-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, facilitated by the electron-donating effect of the tert-butyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, or acyl chlorides in the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Substitution: Formation of nitro, sulfonyl, or acyl derivatives.
Oxidation and Reduction: Formation of alcohols, ketones, or other oxidized/reduced products.
科学的研究の応用
1-(tert-butyl)-2-chloro-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(tert-butyl)-2-chloro-4-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through pathways involving the formation of reactive intermediates, which can further react with other molecules to produce desired products.
類似化合物との比較
1-(tert-butyl)-2-chloro-4-fluorobenzene can be compared with other similar compounds, such as:
1-(tert-butyl)-2-chlorobenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
1-(tert-butyl)-4-fluorobenzene: Lacks the chlorine atom, leading to variations in chemical behavior.
2-chloro-4-fluorobenzene: Lacks the tert-butyl group, affecting its steric and electronic properties.
The presence of the tert-butyl group in 1-(tert-butyl)-2-chloro-4-fluorobenzene imparts unique steric and electronic effects, making it distinct from its analogs.
特性
分子式 |
C10H12ClF |
|---|---|
分子量 |
186.65 g/mol |
IUPAC名 |
1-tert-butyl-2-chloro-4-fluorobenzene |
InChI |
InChI=1S/C10H12ClF/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6H,1-3H3 |
InChIキー |
WIYHZQLCSLPYLD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=C(C=C1)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


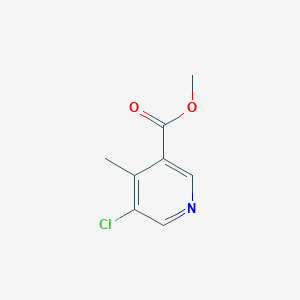

![4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11905526.png)

